molecular formula C15H11BrN2 B2417646 1-Bromo-4-phenylisoquinolin-3-amine CAS No. 338420-83-0

1-Bromo-4-phenylisoquinolin-3-amine

Cat. No.: B2417646
CAS No.: 338420-83-0
M. Wt: 299.171
InChI Key: LARMTFYJMWKZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-phenylisoquinolin-3-amine: is a chemical compound with the molecular formula C15H11BrN2 and a molecular weight of 299.16 g/mol It is a derivative of isoquinoline, a bicyclic compound containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-phenylisoquinolin-3-amine can be synthesized through various synthetic routes. One common method involves the bromination of 4-phenylisoquinolin-3-amine using bromine or a brominating agent such as pyridine hydrobromide perbromide . The reaction typically requires a solvent like dichloromethane and is carried out at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-phenylisoquinolin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to remove the bromine atom.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide or thiourea, typically in a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Formation of 4-phenylisoquinolin-3-amine derivatives.

    Oxidation Reactions: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction Reactions: Formation of 4-phenylisoquinolin-3-amine.

Scientific Research Applications

1-Bromo-4-phenylisoquinolin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-phenylisoquinolin-3-amine is primarily related to its ability to interact with biological targets through its isoquinoline core. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

  • 4-Phenylisoquinolin-3-amine
  • 1-Bromoisoquinoline
  • 4-Bromo-2-phenylquinoline

Comparison: 1-Bromo-4-phenylisoquinolin-3-amine is unique due to the presence of both a bromine atom and a phenyl group on the isoquinoline core. This combination enhances its reactivity and potential for forming diverse derivatives. Compared to 4-phenylisoquinolin-3-amine, the brominated compound offers additional sites for substitution reactions, making it more versatile in synthetic applications .

Properties

IUPAC Name

1-bromo-4-phenylisoquinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2/c16-14-12-9-5-4-8-11(12)13(15(17)18-14)10-6-2-1-3-7-10/h1-9H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARMTFYJMWKZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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